molecular formula C21H19N3O3S2 B2434110 5-ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide CAS No. 898456-55-8

5-ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2434110
CAS RN: 898456-55-8
M. Wt: 425.52
InChI Key: OHXVZODNQCAATB-UHFFFAOYSA-N
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Description

5-ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinazoline family and has shown promising results in the treatment of several diseases.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

5-ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide has been associated with antioxidant capacity assays, specifically in the context of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation-based assays. These assays, including ABTS/potassium persulfate decolorization, are crucial for understanding antioxidant capacities. However, the reaction pathways underlying these assays, such as the formation of coupling adducts and oxidative degradation, require further elucidation to clarify their specificity and relevance in different antioxidant systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Antibacterial Activity

Compounds containing aryl sulfonamides, like 5-ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide, have been reviewed for their antibacterial properties, particularly against pathogenic microbes. The structural relationship between these compounds plays a significant role in optimizing candidates for medicinal and industrial chemistry, making them vital in the exploration of antibacterial agents (Rathore, Kumar, Prakash, Vivekanand, Saxena, Kasana, & Singh, 2021).

Role in Enzymatic Treatment of Organic Pollutants

The compound's potential involvement in the enzymatic treatment of organic pollutants has also been noted. Enzymatic approaches, especially in the presence of redox mediators, have shown promise in the degradation or transformation of recalcitrant compounds in wastewater. This treatment method, which can involve enzymes like laccases and peroxidases, is enhanced by redox mediators, increasing the substrate range and efficiency of degradation (Husain & Husain, 2007).

Involvement in Analytical Methods for Antioxidant Activity

Analytical methods that determine antioxidant activity are critical in various fields, and 5-ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide is relevant in this context. These methods involve a spectrum of assays, including both hydrogen atom transfer and single electron transfer-based tests. The compound's role in these assays is essential for understanding and measuring the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

properties

IUPAC Name

5-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-3-17-11-12-20(28-17)29(26,27)23-15-7-6-8-16(13-15)24-14(2)22-19-10-5-4-9-18(19)21(24)25/h4-13,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXVZODNQCAATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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